
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the BRD4 protein and acetylated histones. This interaction plays a crucial role in gene expression and has been linked to several diseases, including cancer and inflammation.
Wirkmechanismus
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one targets the BRD4 protein, which plays a crucial role in gene expression by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. This compound disrupts the interaction between BRD4 and acetylated histones, leading to the inhibition of gene expression. This mechanism of action has been linked to the therapeutic effects of this compound in cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokines, and cardioprotective effects. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. This compound also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one research, including the development of more potent analogs, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in more detail. In addition, the development of targeted delivery systems for this compound may improve its effectiveness and reduce potential side effects. Overall, this compound has great potential as a therapeutic agent and further research is needed to fully explore its therapeutic applications.
Synthesemethoden
The synthesis of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves several steps, starting with the reaction between 2-cyanopyridine and 4-hydroxypiperidine to form 4-(2-pyridyl)piperidine-4-ol. The resulting compound is then reacted with 3-chloropropionyl chloride to form 4-(2-pyridyl)piperidine-4-carboxylic acid 3-chloropropionyl ester. This compound is then reacted with pyrimidine-4-ol to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the BRD4 protein and disrupting the interaction between BRD4 and acetylated histones. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models.
Eigenschaften
IUPAC Name |
5-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-2-1-10(7-16-12)14(20)18-6-4-11(8-18)21-13-3-5-15-9-17-13/h1-3,5,7,9,11H,4,6,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYNSMUDIMQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
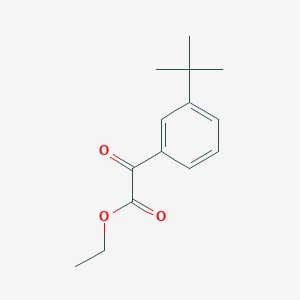
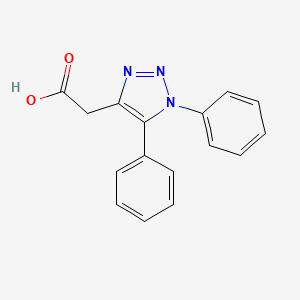
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
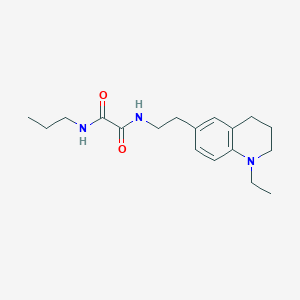
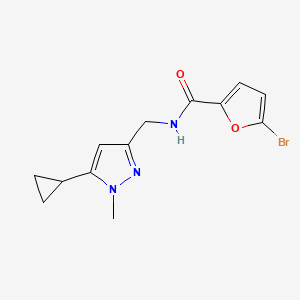

![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
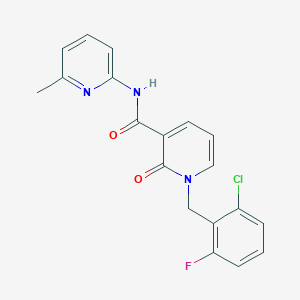
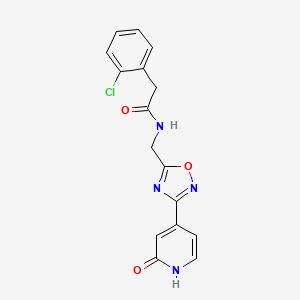
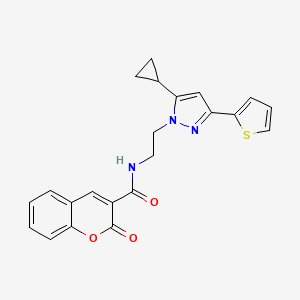
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)